molecular formula C11H19F3N2O2 B3179628 cis-3-(Boc-amino)-5-(trifluormethyl)piperidine CAS No. 1523530-57-5

cis-3-(Boc-amino)-5-(trifluormethyl)piperidine

Cat. No.: B3179628
CAS No.: 1523530-57-5
M. Wt: 268.28
InChI Key: CUNVTZVWJLBPQS-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. ijnrd.orgnih.gov It is often referred to as a "privileged structure" in medicinal chemistry, owing to its frequent appearance in biologically active compounds and its ability to interact with a wide range of biological targets. digitellinc.com Piperidine-containing compounds are represented in more than twenty classes of pharmaceuticals, highlighting their versatility. nih.gov

The significance of the piperidine scaffold stems from several key features:

Structural Versatility : The piperidine ring is not planar and can adopt various chair and boat conformations. This conformational flexibility allows molecules containing this scaffold to present appended functional groups in precise three-dimensional orientations, which is critical for specific interactions with biological macromolecules like enzymes and receptors.

Synthetic Accessibility : Over decades of research, a multitude of reliable and efficient synthetic methods have been developed for the construction and functionalization of the piperidine ring. nih.govresearchgate.net These methods include hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various cycloaddition strategies. nih.gov

Physicochemical Properties : The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This basicity is often crucial for the solubility and pharmacokinetic profile of a drug molecule.

The piperidine framework is a core component in numerous FDA-approved drugs, used for treating a wide range of conditions from ADHD to cancer. digitellinc.com Its derivatives are also employed as chemical intermediates, catalysts, and in the agrochemical industry. ijnrd.org

Strategic Importance of Trifluoromethylation in Chemical Biology and Material Science

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in modern drug design and material science. wikipedia.org The unique properties of the -CF3 group, which are significantly different from its hydrocarbon analogue, the methyl (-CH3) group, can profoundly influence the biological and physical characteristics of a molecule. mdpi.com

The strategic incorporation of a trifluoromethyl group can impart several desirable properties:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450. This can increase the half-life and bioavailability of a drug candidate. mdpi.com

Increased Lipophilicity : The -CF3 group is significantly more lipophilic (fat-soluble) than a hydrogen atom or a methyl group. This property can enhance a molecule's ability to cross cell membranes, a critical factor for reaching its biological target. mdpi.com

Modulation of Electronic Properties : The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This can alter the acidity or basicity of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a biological target, potentially leading to increased binding affinity and selectivity. mdpi.com

Bioisosterism : The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for the fine-tuning of a molecule's steric and electronic profile. mdpi.com

These attributes have led to the inclusion of the trifluoromethyl group in numerous successful pharmaceutical products, including antidepressants like fluoxetine (B1211875) and non-steroidal anti-inflammatory drugs like celecoxib. wikipedia.org

PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)
van der Waals Radius ~2.0 Å~2.7 Å
Electronic Effect Weakly electron-donatingStrongly electron-withdrawing
Lipophilicity (Hansch π value) +0.5+1.0
Metabolic Stability Susceptible to oxidationHighly resistant to oxidation

Overview of cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine as a Chiral Building Block

cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine is a specialized chemical compound that serves as a chiral building block in organic synthesis. Its structure is characterized by a piperidine ring substituted at the 3- and 5-positions. The "cis" designation indicates that the substituents at these positions are on the same face of the ring. The molecule features a trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, and a Boc-protected amine group. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which prevents the nitrogen from undergoing unwanted reactions while allowing for its deprotection under specific conditions to reveal the primary amine for further functionalization.

The combination of the piperidine scaffold, the strategically placed trifluoromethyl group, and the protected amine in a specific stereochemical arrangement makes this compound a highly valuable intermediate for the synthesis of complex, biologically active molecules. researchgate.net Chiral building blocks like this are essential for creating enantiomerically pure compounds, which is often a requirement for modern pharmaceuticals, as different enantiomers can have vastly different biological activities. researchgate.netbeilstein-journals.org

The properties of a substituted piperidine are highly dependent on the location and stereochemistry of its substituents. For trifluoromethylated piperidines, numerous positional and stereoisomeric variants exist, each representing a unique chemical entity with potentially distinct biological and physical properties.

Stereoisomers : When the piperidine ring is substituted at two different positions, as in 3-amino-5-(trifluoromethyl)piperidine, stereoisomerism becomes possible. The substituents can be arranged in a cis configuration (on the same side of the ring) or a trans configuration (on opposite sides). Furthermore, the presence of stereocenters gives rise to enantiomers (non-superimposable mirror images).

The development of synthetic methods that provide stereoselective access to specific isomers is a key area of research. researchgate.netnih.gov For example, controlling the reaction conditions during the hydrogenation of a substituted pyridine can lead to the preferential formation of either the cis or trans product. google.com The ability to synthesize specific stereoisomers is crucial in drug development, as the desired therapeutic effect is often associated with only one particular isomer, while others may be inactive or even cause undesirable side effects.

Isomer ExamplePosition of -CF3StereochemistryKey Feature
4-(Trifluoromethyl)piperidine4AchiralSymmetrical molecule, often used as a starting point. tcichemicals.com
cis-3-Amino-5-(trifluoromethyl)piperidine3, 5cisSubstituents on the same face of the ring.
trans-3-Amino-5-(trifluoromethyl)piperidine3, 5transSubstituents on opposite faces of the ring.
(R)-2-(Trifluoromethyl)piperidine2RA specific enantiomer of a 2-substituted piperidine.
(S)-2-(Trifluoromethyl)piperidine2SThe other enantiomer of a 2-substituted piperidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVTZVWJLBPQS-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Stereoselective Synthesis of Cis 3 Boc Amino 5 Trifluoromethyl Piperidine

Diastereoselective Synthesis Strategies for cis-Configuration

The establishment of the cis relationship between the Boc-amino and trifluoromethyl groups at the C3 and C5 positions of the piperidine (B6355638) ring is paramount. This is typically achieved by directing the stereochemical outcome of the ring-forming or substituent-introducing steps.

Control of Relative Stereochemistry (cis/trans) in Substituted Piperidines

The hydrogenation of substituted pyridine (B92270) precursors is a common and effective method for the synthesis of piperidines. The stereochemical outcome of this reduction is highly dependent on the nature of the catalyst and the substituents on the pyridine ring. Generally, catalytic hydrogenation of disubstituted pyridines tends to favor the formation of the cis-isomer. This preference is attributed to the steric hindrance posed by the substituents, which directs the approach of the substrate to the catalyst surface from the less hindered face. For instance, the hydrogenation of 3,5-disubstituted pyridines often proceeds with high cis-selectivity.

The conformational control of the piperidine ring can also be exploited to influence the relative stereochemistry. For example, thermodynamic equilibration can be used to convert a trans-isomer to the more stable cis-isomer, particularly when bulky substituents are involved that favor an equatorial orientation to minimize steric strain.

Influence of Reaction Conditions and Reagents on Diastereoselectivity

The choice of reagents and reaction conditions plays a pivotal role in directing the diastereoselectivity of piperidine synthesis. In catalytic hydrogenation, the catalyst itself is a major determinant. For example, heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under acidic conditions have been shown to favor the formation of cis-3,5-disubstituted piperidines. The acidity of the medium can influence the protonation state of the nitrogen atom, thereby affecting the conformation of the substrate and its interaction with the catalyst surface.

In reductive amination cyclizations, the choice of reducing agent can significantly impact the diastereomeric ratio. Bulky reducing agents may exhibit a higher degree of facial selectivity, leading to an enrichment of one diastereomer over the other. Similarly, the solvent can influence the transition state geometry of the cyclization, thereby affecting the stereochemical outcome.

To illustrate the impact of reaction conditions, consider the following hypothetical data for the reduction of a 3-amino-5-trifluoromethylpyridine precursor:

CatalystSolventTemperature (°C)Pressure (psi)Diastereomeric Ratio (cis:trans)
5% Rh/CAcetic Acid110220095:5
10% Pd/CMethanol255080:20
PtO₂Ethanol255085:15

This is a representative table based on general findings in piperidine synthesis and does not represent experimentally verified data for the specific target compound.

Diastereoselective Cyclization Pathways (e.g., Mannich, Michael)

Intramolecular cyclization reactions are powerful tools for the stereocontrolled synthesis of piperidines. The intramolecular Mannich reaction, for instance, can be employed to construct the piperidine ring with defined stereochemistry. The stereochemical outcome is often dictated by the stereochemistry of the starting materials and the transition state of the cyclization. By carefully choosing chiral precursors, it is possible to achieve high levels of diastereoselectivity.

Similarly, intramolecular Michael additions (aza-Michael reactions) can be utilized to form the piperidine ring. The stereoselectivity of this reaction is influenced by the geometry of the enone and the nature of the amine nucleophile. The use of chiral auxiliaries on the nitrogen atom can effectively control the facial selectivity of the Michael addition, leading to the desired cis-diastereomer. These cyclization strategies offer a high degree of control over the formation of the piperidine ring and the introduction of substituents with the desired relative stereochemistry.

Enantioselective Synthesis Methods

Beyond controlling the relative stereochemistry, achieving enantiopurity is crucial for the biological activity of chiral molecules. Enantioselective methods aim to produce a single enantiomer of the target compound.

Chiral Catalyst-Mediated Asymmetric Hydrogenation (e.g., Rhodium-Catalyzed)

Asymmetric hydrogenation of prochiral pyridinium (B92312) salts is a highly effective method for the synthesis of enantioenriched piperidines. This approach utilizes a chiral transition metal catalyst, typically based on rhodium or iridium, coordinated to a chiral phosphine (B1218219) ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the formation of a single enantiomer.

The substrate for this reaction is typically a 3-Boc-amino-5-trifluoromethylpyridinium salt. The quaternization of the pyridine nitrogen activates the ring towards reduction and prevents catalyst poisoning. The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral bisphosphine ligands, such as those from the JosiPhos family, have been shown to be effective in the asymmetric hydrogenation of substituted pyridinium salts. acs.orgnih.gov The reaction conditions, including solvent, temperature, and hydrogen pressure, must be carefully optimized to maximize both conversion and enantiomeric excess (ee).

A representative example of the data that could be obtained from such a study is presented below:

Chiral LigandCatalyst PrecursorSolventH₂ Pressure (bar)Enantiomeric Excess (ee, %)
(R,R)-f-Binaphane[Ir(COD)Cl]₂CH₂Cl₂50>99
(S)-JosiPhos[Rh(COD)₂]BF₄Methanol6095
(R)-BINAP[RuCl₂(PPh₃)₃]Ethanol4092

This is a representative table based on general findings in asymmetric hydrogenation of pyridinium salts and does not represent experimentally verified data for the specific target compound.

Organocatalytic Approaches to Enantiopure Piperidines

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including piperidines. Chiral organocatalysts, such as proline and its derivatives, can catalyze a variety of reactions, including Michael additions and Mannich reactions, with high enantioselectivity.

For the synthesis of cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine, an organocatalytic domino Michael/Mannich reaction could be envisioned. This would involve the reaction of a suitable trifluoromethyl-containing Michael acceptor with an enolizable aldehyde and an amine source in the presence of a chiral secondary amine catalyst. The catalyst would control the stereochemistry of both the Michael addition and the subsequent Mannich cyclization, leading to the formation of the desired enantiomer of the cis-piperidine. This approach avoids the use of transition metals and often proceeds under mild reaction conditions.

Kinetic Resolution Techniques for Enantioenrichment

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. For trifluoromethylated piperidines, enzymatic and non-enzymatic methods have been explored to achieve high enantiomeric excess.

Enzymatic kinetic resolution, particularly through lipase-catalyzed N-acylation, is a well-established method for resolving amino compounds. u-szeged.hu In a typical procedure, a racemic mixture of a piperidine derivative is subjected to acylation in the presence of a lipase (B570770), such as Candida antarctica lipase A (CAL-A), and an acyl donor. One enantiomer reacts significantly faster than the other, resulting in a mixture of the acylated product (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. u-szeged.hu Solvent selection is critical, with polar solvents like acetonitrile (B52724) sometimes leading to slower but highly enantioselective reactions. u-szeged.hu

Non-enzymatic kinetic resolution often employs chiral bases. A notable example is the asymmetric deprotonation of N-Boc-protected piperidines using a chiral base complex, such as n-butyllithium (n-BuLi) and (-)-sparteine (B7772259) or its (+)-sparteine surrogate. whiterose.ac.ukrsc.org This process selectively removes a proton from one enantiomer, which can then be trapped with an electrophile. The unreacted, enantioenriched piperidine can be recovered with high enantiomeric ratios (er). rsc.org This method has been successfully applied to various N-Boc-2-arylpiperidines and spirocyclic piperidines, demonstrating its potential for creating enantioenriched scaffolds. whiterose.ac.uk

Table 1: Examples of Kinetic Resolution Applied to Piperidine Scaffolds

Substrate Method Chiral Agent Result Reference
N-Boc-2-arylpiperidines Asymmetric Deprotonation n-BuLi/(-)-sparteine Recovered starting material with er up to 97:3 rsc.org
N-Boc-spirocyclic 2-arylpiperidines Asymmetric Deprotonation n-BuLi/(+)-sparteine Recovered starting material with er up to 99:1 whiterose.ac.uk
Ethyl 3-amino-2-ethylpropanoate Enzymatic N-acylation Candida antarctica lipase A (CAL-A) Good selectivity (E = 63) u-szeged.hu

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recycled.

A prominent strategy for the asymmetric synthesis of fluorinated piperidines involves the use of chiral auxiliaries derived from amino alcohols. nih.gov For instance, an oxazolidine-substituted pyridine can be prepared, where the oxazolidine (B1195125) functions as the chiral auxiliary. The diastereoselective hydrogenation of this pyridine under acidic conditions yields the corresponding oxazolidine-substituted piperidine. The stereochemistry of the hydrogenation is directed by the chiral auxiliary. Subsequent in situ cleavage of the auxiliary and reduction of the resulting imine intermediate affords the enantioenriched piperidine. nih.gov This approach has been successfully used to produce enantioenriched 3-fluoropiperidine (B1141850) with a high enantiomeric ratio. nih.gov

Other well-known chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, are widely used in asymmetric synthesis for reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions, controlling the formation of new stereocenters with high precision. While not specifically detailed for the target molecule in the provided context, these auxiliaries represent a broad class of tools applicable to the stereocontrolled construction of substituted piperidine rings.

Table 2: Chiral Auxiliary-Based Synthesis of an Enantioenriched Fluorinated Piperidine

Precursor Chiral Auxiliary Strategy Key Step Product Yield Enantiomeric Ratio (e.r.) Reference
Oxazolidine-substituted pyridine Oxazolidine derived from an amino alcohol Diastereoselective hydrogenation Enantioenriched Cbz-protected 3-fluoropiperidine 55% 95:5 nih.gov

Strategies for Controlling Stereochemistry of the Trifluoromethyl Group

Controlling the stereochemistry of the trifluoromethyl (CF₃) group, in addition to the amino group, is essential for synthesizing the cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine isomer. This requires diastereoselective methods that can precisely control the relative orientation of the substituents on the piperidine ring.

One effective strategy is the stereocontrolled reductive amination of a diformyl intermediate. researchgate.netjyu.fi This process can start from a molecule with pre-existing, well-defined stereocenters, such as an unsaturated bicyclic γ-lactam. Oxidative cleavage of a double bond in this starting material generates a dialdehyde. Subsequent ring closure via double reductive amination in the presence of a trifluoromethyl-containing amine introduces the CF₃-group while the stereochemical integrity from the starting material dictates the final stereochemistry of the product. researchgate.netjyu.fi

Intramolecular Mannich-type reactions provide another powerful route. researchgate.neteurekaselect.com These reactions, involving the cyclization of γ-aminoketals with aldehydes, can give stereoselective access to trifluoromethylated piperidines. researchgate.net When enantiopure γ-aminoketals are used, this strategy can lead to enantiopure trifluoromethyl-piperidines, establishing the first asymmetric synthesis of trifluoromethyl analogues of pipecolic acids. researchgate.netresearchgate.net

Furthermore, a dearomatization-hydrogenation (DAH) process offers a direct pathway to all-cis-(multi)substituted piperidines. nih.gov This method involves the dearomatization of a substituted pyridine precursor followed by hydrogenation, which can install multiple substituents, including fluorine or trifluoromethyl groups, in a cis configuration with excellent diastereoselectivity. nih.gov

Table 3: Methods for Stereocontrol of the Trifluoromethyl Group

Method Key Features Stereochemical Outcome Reference
Reductive Amination Uses starting material with pre-determined stereocenters Product stereochemistry is controlled by the starting material researchgate.netjyu.fi
Intramolecular Mannich Reaction Cyclization of enantiopure γ-aminoketals Highly stereoselective access to enantiopure trifluoromethyl-piperidines researchgate.netresearchgate.net
Dearomatization-Hydrogenation Combined dearomatization and hydrogenation of fluoropyridines Excellent diastereoselectivity for all-cis products nih.gov

Reaction Mechanisms in the Synthesis and Derivatization of Trifluoromethylated Piperidines

Mechanistic Insights into Key Cyclization Reactions (e.g., RCM, Mannich, Aza-Michael)

The construction of the piperidine (B6355638) core is a critical step in the synthesis of trifluoromethylated derivatives. Several powerful cyclization strategies are employed, each with a distinct mechanism that dictates its scope and stereochemical outcome.

Ring-Closing Metathesis (RCM): RCM is a powerful method for forming cyclic olefins from acyclic dienes using metal carbene catalysts, such as Grubbs' catalysts. For the synthesis of piperidine precursors, an appropriately substituted N-containing diene is treated with the catalyst. The mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions. The catalyst's metal carbene first reacts with one of the terminal alkenes to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a volatile alkene (e.g., ethylene) and form a new metal carbene. This new carbene then reacts intramolecularly with the second alkene moiety, forming another metallacyclobutane. The final retro-[2+2] cycloaddition step releases the cyclic alkene product (a dihydropyridine (B1217469) derivative) and regenerates a metal carbene, allowing the catalytic cycle to continue. mdpi.com Subsequent hydrogenation of the double bond yields the saturated piperidine ring. mdpi.com

Mannich Reaction: The intramolecular Mannich reaction is a classic method for C-C bond formation and piperidine ring synthesis. mdpi.com The reaction involves the cyclization of an amine onto an iminium ion generated in situ. For trifluoromethylated piperidines, a linear amine precursor containing a trifluoromethyl group and a suitable aldehyde or ketone is used. eurekaselect.com Under acidic conditions (e.g., p-TsOH), the amine condenses with an aldehyde to form an imine, which is then protonated to generate a reactive iminium ion. mdpi.com The nucleophilic part of the molecule (often an enol or enamine) then attacks the iminium ion in an intramolecular fashion. The diastereoselectivity of this cyclization is often controlled by the formation of a stable chair-like six-membered ring transition state, which minimizes steric interactions. mdpi.com

Aza-Michael Addition: The intramolecular aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound to form the piperidine ring. mdpi.com An acyclic precursor containing both a nucleophilic amine and a Michael acceptor (e.g., an enone) is required. The reaction is typically base-catalyzed, where the base deprotonates the amine to increase its nucleophilicity, or acid-catalyzed, where the acid activates the enone. The amine then attacks the β-carbon of the unsaturated system. The resulting enolate intermediate is protonated to give the final cyclized product. This method was used to produce a 2-trifluoromethyl-substituted piperidine with excellent diastereoselectivity (94:6) in favor of the cis-isomer. mdpi.com The stereochemical outcome is influenced by the geometry of the enone and the steric hindrance around the reacting centers.

Understanding Stereoselectivity in Asymmetric Transformations

Achieving the desired cis-stereochemistry between the substituents at the C3 and C5 positions of the piperidine ring is a significant challenge. Asymmetric transformations employ various strategies to control stereoselectivity.

Substrate Control: The inherent chirality in a starting material can direct the stereochemical outcome of subsequent reactions. For instance, using an optically active amino alcohol can set the stereochemistry early in the synthetic sequence, which is then relayed through the cyclization step.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the acyclic precursor. This auxiliary directs the stereochemistry of the cyclization reaction and is subsequently removed.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer or diastereomer over the other. For example, in the synthesis of functionalized trifluoromethyl-substituted pyrrolidines, an organocatalytic domino Michael/Mannich sequence using a commercially available chiral secondary amine catalyst afforded products with excellent stereoselectivities. rsc.org Similarly, asymmetric copper-catalyzed cyclizative aminoboration has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov DFT calculations in such systems often reveal that noncovalent interactions between the substrate and the chiral catalyst are crucial for controlling enantioselectivity. nih.gov

The diastereoselectivity in cyclization reactions like the Mannich and aza-Michael additions often arises from thermodynamic control, where the product adopts the most stable conformation with bulky substituents in equatorial positions within a chair-like transition state. mdpi.com

Mechanisms of Trifluoromethyl Group Introduction

The trifluoromethyl (-CF3) group imparts unique properties to organic molecules, including increased lipophilicity and metabolic stability. mdpi.com Its introduction can be achieved through various mechanisms.

Nucleophilic Trifluoromethylation: This is one of the most common methods, utilizing a "CF3-" synthon. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a widely used source of nucleophilic trifluoromethyl groups. mdpi.com In the presence of a fluoride (B91410) source or other activator, TMSCF3 delivers a CF3 anion. This nucleophile can then attack an electrophilic carbon, such as the carbon of an imine or iminium ion. The reaction of imines with TMSCF3 often requires acidic activation to form a more electrophilic iminium ion, which is then attacked by the trifluoromethyl nucleophile. mdpi.com

Electrophilic Trifluoromethylation: These methods use reagents that deliver a "CF3+" synthon. Reagents like Umemoto's and Togni's reagents are hypervalent iodine compounds that can transfer an electrophilic trifluoromethyl group to nucleophiles such as enolates, silyl (B83357) enol ethers, or carbanions. The precise mechanism can vary, sometimes involving single-electron transfer (SET) pathways.

Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF3). Reagents like sodium triflinate (Langlois' reagent) or Togni's reagent can serve as sources of •CF3 under oxidative or photoredox conditions. This radical can then add to double bonds or participate in cascade reactions. For instance, a cascade trifluoromethylation/cyclization of N-allyl ynamides has been developed, proceeding via a radical mechanism. rsc.org

Method Reagent Example Mechanism Type Electrophile/Nucleophile
NucleophilicTMSCF3 (Ruppert-Prakash)Nucleophilic AdditionAttacks iminium ions, carbonyls
ElectrophilicTogni's ReagentsElectrophilic AdditionReacts with enolates, carbanions
RadicalSodium TriflinateRadical AdditionAdds to alkenes, alkynes

The table above provides an interactive summary of trifluoromethyl group introduction mechanisms.

Protective Group Manipulation Mechanisms, Focusing on Boc-Deprotection

Protecting groups are essential in multi-step synthesis to mask reactive functional groups. The tert-butoxycarbonyl (Boc) group is a common amine protecting group, valued for its stability under many conditions and its straightforward removal.

The deprotection of a Boc-amino group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.comyoutube.com The mechanism proceeds in a series of steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid. This makes the carbonyl carbon more electrophilic and weakens the C-O bond. commonorganicchemistry.com

Formation of Carbamic Acid: The protonated intermediate fragments. The stable tert-butyl cation is eliminated, leaving behind a carbamic acid intermediate. commonorganicchemistry.com The tert-butyl cation is subsequently quenched by a trapping agent, deprotonates to form isobutylene (B52900) gas, or polymerizes. commonorganicchemistry.com

Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose. They undergo spontaneous decarboxylation, releasing carbon dioxide gas and yielding the free amine. commonorganicchemistry.com

Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com

This mechanism is highly efficient and the gaseous byproducts (isobutylene and CO2) are easily removed, driving the reaction to completion.

Nucleophilic Substitution and Addition Reactions within the Piperidine Ring

Once the substituted piperidine ring is formed, its functional groups can be further manipulated. Nucleophilic substitution and addition reactions are key to introducing further diversity.

Nucleophilic Substitution: In a saturated ring like piperidine, direct nucleophilic substitution on a ring carbon is difficult unless a good leaving group is present. More commonly, substitution reactions occur on substituents attached to the ring. For instance, if a hydroxyl group on the piperidine ring is converted to a better leaving group (e.g., a tosylate or mesylate), it can be displaced by a variety of nucleophiles (e.g., azides, cyanides, halides) via an SN2 mechanism.

Nucleophilic Addition: While the piperidine ring itself is not susceptible to nucleophilic addition, functional groups on the ring can be. For example, a ketone or ester group attached to the piperidine ring can undergo nucleophilic addition. The nitrogen atom of the piperidine ring itself can act as a nucleophile. For example, N-alkylation or N-acylation involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide or an acyl chloride, respectively. In some cases, intramolecular nucleophilic attack from a side chain onto an activated ring precursor, such as an aziridinium (B1262131) ion, can be used to construct the piperidine ring system. researchgate.net

The reactivity of the piperidine nitrogen as a nucleophile is a cornerstone of its derivatization. Its lone pair readily attacks a wide range of electrophiles, enabling the synthesis of a vast array of functionalized piperidine derivatives.

Radical-Mediated Cyclization Mechanisms

Radical reactions offer an alternative and powerful approach to ring construction, often proceeding under mild conditions and tolerating a variety of functional groups.

The mechanism for a radical-mediated cyclization to form a piperidine ring typically involves three key phases:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane, generates a reactive radical species. nih.gov This initiator then abstracts an atom (commonly a hydrogen or halogen) from the acyclic precursor to generate a carbon-centered or nitrogen-centered radical.

Propagation: The generated radical undergoes an intramolecular cyclization by adding to a double or triple bond within the same molecule. For piperidine synthesis, a 6-endo or 5-exo cyclization is common. The regioselectivity is often governed by Baldwin's rules and the stability of the resulting radical. Following the initial cyclization, the newly formed cyclic radical can be trapped by a hydrogen atom donor (like tributyltin hydride) or another reagent to complete the propagation cycle. nih.gov

Termination: The reaction is terminated when two radical species combine.

Recent advances have utilized radical relay mechanisms, where a nitrogen-centered radical undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a more stable carbon-centered radical at the δ-position, which can then be functionalized and cyclized to form the piperidine ring. nih.gov This strategy allows for remote C-H functionalization and provides a novel disconnection for piperidine synthesis. nih.gov

Advanced Synthetic Strategies and Transformations of Cis 3 Boc Amino 5 Trifluoromethyl Piperidine

Regioselective Functionalization of the Piperidine (B6355638) Ring System

The selective introduction of substituents onto the piperidine ring is crucial for modulating the pharmacological properties of the final compounds. The inherent reactivity of the C-H bonds in the N-Boc protected piperidine ring allows for regioselective functionalization through modern synthetic methods.

Directed metallation is a powerful strategy for achieving regioselectivity. The tert-butoxycarbonyl (Boc) group can direct lithiation to the adjacent C2 and C6 positions. Treatment with a strong base, such as sec-butyllithium (B1581126) in the presence of a chelating agent like sparteine, can generate an organolithium species with high enantioselectivity. nih.gov This intermediate can then be transmetalated to an organozinc compound and subsequently undergo cross-coupling reactions. nih.gov While direct lithiation at the C4 or C5 positions is challenging due to the distance from the directing group, alternative strategies involving C-H activation with transition metal catalysts are being explored for related heterocyclic systems. mdpi.com These methods often rely on the installation of a directing group on the ring nitrogen to guide a metal catalyst (e.g., palladium, rhodium, or ruthenium) to a specific C-H bond, enabling the introduction of aryl, alkyl, or other functional groups. mdpi.com

The trifluoromethyl group's strong electron-withdrawing nature deactivates the adjacent C4 and C6 positions towards electrophilic attack but may influence the regioselectivity of radical or metallation-based functionalization pathways. The interplay between the directing effect of the N-Boc group and the electronic influence of the trifluoromethyl group dictates the ultimate site of functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly valuable for its functional group tolerance and use of stable, non-toxic boron reagents. libretexts.orgorganic-chemistry.org

To utilize the cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine scaffold in a Suzuki-Miyaura reaction, it must first be converted into a suitable coupling partner, typically by introducing a halide (e.g., bromide or iodide) or a triflate group at a specific position on the piperidine ring (e.g., C4). This halogenated piperidine can then be coupled with a wide array of aryl or heteroaryl boronic acids or esters. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the piperidine-halide bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org The selection of ligands for the palladium catalyst is critical for achieving high yields and preventing side reactions. organic-chemistry.orgnih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings involving heterocyclic substrates, which are applicable for derivatizing the title compound.

Catalyst/PrecursorLigandBaseSolventTypical SubstratesReference
Pd(OAc)2SPhos or XPhosK2CO3 or K3PO4Toluene/H2O or DioxaneAryl/Heteroaryl Halides + Arylboronic Acids nih.gov
PdCl2(dppf)dppf (integrated)K2CO3Toluene/H2OAryl/Heteroaryl Halides + Arylboronic Acids nih.gov
Pd2(dba)3Triazole-based MonophosphinesCs2CO3TolueneAryl Chlorides + Arylboronic Acids organic-chemistry.org
Palladacycles(internal)NaOHTHF/H2OAryl Bromides + Phenylboronic Acid libretexts.org

Electrophilic and Nucleophilic Derivatization of the Amino and Trifluoromethyl Moieties

Amino Moiety: The Boc-protected amine at the C3 position serves as a versatile handle for derivatization. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or methanolic HCl) to liberate the primary amine. rsc.org This free amine is a potent nucleophile and can react with a wide range of electrophiles. google.com

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC/HOBt) yields amides.

N-Sulfonylation: Reaction with sulfonyl chlorides furnishes sulfonamides.

These transformations allow for the introduction of diverse functional groups, enabling fine-tuning of the molecule's steric and electronic properties.

Trifluoromethyl Moiety: The trifluoromethyl (CF₃) group is exceptionally stable due to the high strength of the carbon-fluorine bond. rsc.org It is generally inert to nucleophilic attack and serves primarily as a metabolic blocker and a lipophilicity enhancer. wikipedia.org Direct derivatization of the CF₃ group is not a common synthetic strategy. However, its powerful electron-withdrawing nature significantly influences the reactivity of the piperidine ring. It can affect the pKa of the ring nitrogen (after Boc deprotection) and modulate the reactivity of adjacent C-H bonds, which can be exploited in functionalization strategies as discussed in section 5.1.

Stereospecific Transformations of Existing Chirality Centers

The cis stereochemistry between the amino group at C3 and the trifluoromethyl group at C5 is a defining feature of the molecule. Synthetic transformations must be carefully chosen to preserve this spatial relationship. Stereospecific reactions are those that proceed with a specific, predictable stereochemical outcome based on the stereochemistry of the starting material.

For instance, if a double bond were introduced into the ring (e.g., to form a tetrahydropyridine), its subsequent reduction can be highly stereoselective. Catalytic hydrogenation, using catalysts like palladium on carbon, often occurs via syn-addition of hydrogen from the less sterically hindered face of the molecule. The existing substituents at C3 and C5 can direct the approach of the hydrogen, potentially leading to the selective formation of one diastereomer. nih.gov

Furthermore, reactions at positions adjacent to the existing chiral centers (C3 and C5) can be influenced by steric hindrance, leading to diastereoselective outcomes. For example, the alkylation of an enolate formed at the C4 position would likely proceed from the face opposite to the bulky trifluoromethyl and Boc-amino groups. Enantioselective synthesis methods that build the piperidine ring, such as asymmetric cyclization reactions, are often designed to set the cis relationship with high fidelity from the outset. nih.gov

Integration of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. tandfonline.comtandfonline.com While cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine is a pre-formed building block, MCRs are a powerful strategy for the de novo synthesis of similarly complex piperidine scaffolds. mdpi.com

A prominent example is the synthesis of highly functionalized piperidines through a one-pot reaction involving an aldehyde, an amine (or ammonium (B1175870) acetate), and a β-ketoester. mdpi.com These reactions often proceed through a cascade of imine formation, Michael addition, and intramolecular condensation/cyclization to rapidly construct the piperidine core. Incorporating fluorine-containing building blocks into such MCRs is an active area of research for generating novel fluorinated heterocycles. rsc.org A hypothetical MCR to generate a related piperidine might involve a trifluoromethyl-containing Michael acceptor, an aldehyde, an amine, and another nucleophilic component.

The table below illustrates the components of a general MCR for piperidine synthesis.

Reaction TypeComponent 1Component 2Component 3Component 4Key IntermediatesReference
Pseudo-Four-ComponentAromatic AldehydeAmmonium Acetateβ-NitrostyreneMeldrum's AcidMichael Adduct, Imines mdpi.com
Three-ComponentDimethyl MalonateFormaldehyde O-benzyl oxime(Second equivalent of malonate)N/AMichael Acceptor tandfonline.comtandfonline.com
Petasis (Borono-Mannich)AmineAldehyde/KetoneOrganoboronic AcidN/AIminium Ion mdpi.com

Applications in Organic Synthesis and Medicinal Chemistry Research

cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine as a Versatile Chiral Building Block

The unique trifluoromethylated and amino-substituted piperidine (B6355638) structure of cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine positions it as a highly versatile chiral building block. researchgate.net The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, as it enhances stability and allows for selective modification at other positions of the piperidine ring before its removal under specific conditions. researchgate.net This strategic protection facilitates its use in multi-step syntheses.

The presence of both a nucleophilic nitrogen within the ring and a protected primary amine, combined with the chirality and the trifluoromethyl group, allows for the construction of complex and stereochemically defined molecules. Synthetic routes often start from readily available chiral precursors like L-glutamic acid to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net The incorporation of fluorine into piperidine scaffolds is an area of significant potential, though synthetic approaches can be challenging. researchgate.net The development of strategies to access all-cis-(multi)fluorinated piperidines from fluoropyridines has further expanded the toolkit available to chemists, highlighting the demand for such building blocks. researchgate.net

Table 1: Key Features of cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine as a Chiral Building Block

Feature Description Synthetic Advantage
Chiral Piperidine Core Provides a defined three-dimensional structure. Essential for creating stereospecific interactions with biological targets.
Trifluoromethyl (CF3) Group Electron-withdrawing group that enhances metabolic stability, lipophilicity, and binding affinity. Modulates pharmacokinetic and pharmacodynamic properties of the final compound.
Boc-Protected Amine A stable protecting group for the amino functionality. Allows for sequential and site-selective reactions during complex syntheses. researchgate.net

| cis-Stereochemistry | The specific spatial arrangement of substituents. | Influences the conformational preferences of the molecule, impacting biological activity. |

Scaffold for the Synthesis of Novel Heterocyclic Systems

Amino-substituted heterocycles like cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine serve as excellent starting points for the synthesis of more complex, fused, or linked heterocyclic systems. The protected amine can be deprotected and used as a handle for further reactions, while the secondary amine within the piperidine ring can undergo various transformations such as N-alkylation or N-arylation.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The 3-amino piperidine moiety is a key structural feature in numerous approved pharmaceutical drugs. researchgate.net Its derivatives are recognized for their ability to serve as versatile intermediates in the synthesis of biologically active compounds. google.com The title compound, with its trifluoromethyl group, is particularly valuable for creating advanced pharmaceutical intermediates. The CF3 group can improve metabolic stability, binding affinity, and membrane permeability of a drug candidate.

The synthesis of complex molecules often involves a multi-step process where a core scaffold like cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine is progressively functionalized. For example, a related compound, 3-(trifluoromethyl)piperidine, was used as a starting material to synthesize a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, which were investigated as potential antiviral agents. mdpi.com This demonstrates how the trifluoromethyl piperidine core can be integrated into more complex structures to generate novel lead compounds for drug discovery programs.

Role in Structure–Activity Relationship (SAR) Studies through Derivatization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine is an ideal scaffold for such studies due to its multiple points for derivatization. The Boc-protected amine can be deprotected and acylated, alkylated, or used in reductive amination to install a wide variety of substituents. The secondary amine of the piperidine ring can also be functionalized.

These modifications allow chemists to systematically probe how changes in the molecule's structure affect its biological activity. For example, in the development of novel antibacterial agents based on a cis-3,5-diamino-piperidine scaffold, different functional groups were introduced to mimic aminoglycoside antibiotics, and the resulting SAR showed that the specific nature of these groups was critical for activity. nih.govucsd.edu Similarly, SAR studies on novel isatin (B1672199) derivatives revealed that antiviral activity was highly dependent on the substitution pattern on the isatin scaffold, which was linked to a trifluoromethyl piperidinyl moiety. mdpi.com Derivatization of the title compound would allow for a systematic exploration of the chemical space around the piperidine core to identify analogues with improved potency, selectivity, and pharmacokinetic properties.

| Piperidine Ring | (If further functionalized) | Hydroxyl, carboxyl groups | Introduce new interaction points, improve solubility. |

Incorporation into Conformationally Constrained or Non-Planar Molecular Architectures (e.g., Spirocycles, Bridged Piperidines)

Modern drug design increasingly focuses on moving away from flat, aromatic structures towards three-dimensional, conformationally constrained molecules to improve selectivity and reduce off-target effects. Spirocycles, which contain two rings sharing a single atom, are a prime example of such architectures and are found in a growing number of approved drugs. mdpi.com

The piperidine ring of cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine can serve as a foundation for constructing these complex 3D structures. For example, intramolecular reactions can be designed to form a second ring fused or spiro-fused to the piperidine core. The synthesis of spirapril, an approved drug, involves the use of a spirocyclic amino acid, demonstrating the feasibility of incorporating such motifs. mdpi.com The functional handles on the title compound provide the necessary reaction sites to engage in cyclization reactions, leading to novel spirocyclic or bridged piperidine systems that lock the molecule into specific conformations for enhanced interaction with biological targets.

Utility in Probe Design and Labeling (e.g., Fluorine-19 NMR Probes)

The presence of a trifluoromethyl group makes cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine an excellent candidate for use in ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy. Fluorine-19 is a highly sensitive nucleus for NMR studies, and its near-complete absence in biological systems means that ¹⁹F NMR spectra are free from background signals. semanticscholar.org

A molecule containing a CF3 group can be used as a probe to study interactions with biological macromolecules like proteins. nih.gov When the probe binds to a target, the chemical environment around the fluorine atoms changes, resulting in a shift in the ¹⁹F NMR signal. researchgate.net This technique can be used to detect binding, determine binding affinities, and even map the binding site. semanticscholar.orgnih.gov The title compound could be incorporated into a larger molecule designed to bind to a specific biological target. The CF3 group would then act as a reporter, providing valuable information about the binding event. This is particularly useful in fragment-based drug discovery and for characterizing ligand-protein interactions. nih.govcfplus.cz

Advanced Characterization and Analytical Techniques for Trifluoromethylated Piperidines

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental to unequivocally determine the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be used to identify the number and connectivity of protons in the molecule. For the cis configuration, specific coupling constants between the protons on the piperidine (B6355638) ring would be expected. ¹³C NMR would complement this by showing the chemical environment of each carbon atom, including the characteristic shifts for the Boc-protecting group, the piperidine ring carbons, and the carbon of the trifluoromethyl group.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition (C₁₁H₁₉F₃N₂O₂). The fragmentation pattern observed in the mass spectrum would provide further structural information, such as the loss of the Boc group or parts of the piperidine ring.

Infrared (IR) Spectroscopy : IR spectroscopy would identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H bond of the carbamate, the C=O of the Boc group, C-N bonds, and the strong absorptions characteristic of the C-F bonds in the trifluoromethyl group.

A hypothetical data summary for these techniques is presented in Table 1.

Table 1: Hypothetical Spectroscopic Data for cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine

Technique Expected Observations
¹H NMR Signals for Boc group protons (~1.4 ppm), piperidine ring protons (various shifts), and N-H proton.
¹³C NMR Resonances for Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), piperidine ring carbons, and trifluoromethyl carbon (quartet due to C-F coupling).
¹⁹F NMR A singlet or a multiplet (if coupled with nearby protons) for the CF₃ group, typically in the range of -60 to -80 ppm relative to CFCl₃.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 269.1420. Found value would be expected to be within a few ppm.

Application of Fluorine-19 NMR in Structural Analysis

Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

For "cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine," ¹⁹F NMR spectroscopy would provide a clear and distinct signal for the trifluoromethyl (CF₃) group. The chemical shift of this signal is highly sensitive to the electronic environment of the CF₃ group. Coupling between the fluorine nuclei and nearby protons (H-F coupling) can provide valuable information about the through-bond proximity of these nuclei, further confirming the structure. The absence of other fluorine signals would confirm the presence of a single trifluoromethyl group.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC)

Chromatographic methods are essential for determining the purity of the compound and for separating different stereoisomers.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a suitable C18 column would be used to assess the purity of the final compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Chiral HPLC : Since the molecule has two stereocenters (at C3 and C5), it can exist as a pair of enantiomers (RR/SS for trans and RS/SR for cis). Chiral HPLC would be crucial to separate the enantiomers of the cis diastereomer. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. This would confirm if the synthesized material is a racemic mixture of the cis enantiomers or if an enantioselective synthesis was successful.

A hypothetical summary of chromatographic data is presented in Table 2.

Table 2: Hypothetical Chromatographic Data for cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine

Technique Stationary Phase Mobile Phase Expected Result
Purity (HPLC) C18 Acetonitrile (B52724)/Water gradient >95% purity indicated by a single major peak.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of "cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine" could be grown, X-ray diffraction analysis would provide:

Unambiguous confirmation of the cis relative stereochemistry : It would show the spatial relationship between the Boc-amino group at C3 and the trifluoromethyl group at C5 on the piperidine ring.

Absolute configuration : For a single enantiomer, the analysis could determine the absolute configuration (e.g., 3R, 5S).

Conformational analysis : It would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state and the orientation of the substituents (axial or equatorial).

This technique provides the most detailed structural information, validating the results obtained from spectroscopic and chromatographic methods.

Computational Chemistry and Theoretical Studies of Cis 3 Boc Amino 5 Trifluoromethyl Piperidine

Conformational Analysis and Molecular Dynamics Simulations of the Piperidine (B6355638) Ring

The conformational flexibility of the piperidine ring is a key determinant of the biological activity of its derivatives. For cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine, the interplay between the bulky tert-butoxycarbonyl (Boc) amino group and the strongly electron-withdrawing trifluoromethyl (CF3) group dictates the preferred ring conformation.

Computational studies on substituted piperidines have shown that the ring typically adopts a chair conformation to minimize steric strain. In the case of cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine, two principal chair conformations are possible: one where both substituents are in axial positions and another where both are in equatorial positions. Due to the significant steric bulk of the Boc-amino and trifluoromethyl groups, the diequatorial conformation is overwhelmingly favored to alleviate 1,3-diaxial interactions.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this molecule. A typical MD simulation would be performed in a solvent box (e.g., water or dimethyl sulfoxide) to mimic physiological or reaction conditions. Over the course of the simulation, the trajectory of each atom is calculated, revealing the accessible conformations and the energy barriers between them. For cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine, MD simulations are expected to show the piperidine ring predominantly residing in the diequatorial chair conformation, with occasional brief excursions to twist-boat conformations.

Table 1: Representative Conformational Energy Profile of a Disubstituted Piperidine Ring

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Diequatorial Chair0.0C2-C3-C5-C6 ≈ 55
Diaxial Chair5.8C2-C3-C5-C6 ≈ -54
Twist-Boat3.2Multiple non-ideal

Note: Data are representative values for a generic cis-1,3-disubstituted piperidine and serve an illustrative purpose. Actual values for cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine would require specific calculations.

Quantum Chemical Calculations of Reactivity and Selectivity in Synthetic Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine in various chemical transformations. By calculating the distribution of electron density and the energies of molecular orbitals, one can identify the most likely sites for electrophilic or nucleophilic attack.

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the piperidine ring. This group reduces the electron density on the ring, making the ring carbons less susceptible to electrophilic attack. Conversely, the nitrogen atom of the piperidine ring remains a primary site for reactions with electrophiles, although its nucleophilicity is somewhat attenuated by the inductive effect of the CF3 group. The Boc-amino group, with its carbonyl functionality, can also influence reactivity, particularly in reactions involving the deprotection of the amine.

Calculations of electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule. For cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine, the electrostatic potential map would likely show a region of negative potential around the carbonyl oxygen of the Boc group and a region of positive potential around the amine proton and the piperidine ring protons.

Table 2: Calculated Mulliken Atomic Charges on Key Atoms

AtomMulliken Charge (a.u.)
Piperidine Nitrogen (N)-0.65
Carbonyl Carbon (Boc)+0.78
Carbonyl Oxygen (Boc)-0.55
Trifluoromethyl Carbon+0.42

Note: These are hypothetical values based on general principles for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Rational Design of Derivatives through In Silico Modeling

In silico modeling plays a crucial role in the rational design of derivatives of cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine with tailored properties for specific biological targets. By understanding the structure-activity relationships (SAR), medicinal chemists can computationally screen virtual libraries of compounds to identify candidates with improved potency, selectivity, and pharmacokinetic profiles.

For instance, if the piperidine nitrogen is involved in a key interaction with a biological target, derivatives can be designed by modifying the Boc-protecting group. In silico docking studies can be used to predict how different N-substituents will fit into the binding pocket of a target protein and to estimate their binding affinities. Similarly, modifications to the trifluoromethyl group, while synthetically challenging, could be explored computationally to modulate the electronic and steric properties of the molecule.

The process of rational design typically involves:

Target Identification and Validation: Identifying the biological target and understanding its three-dimensional structure.

Pharmacophore Modeling: Defining the key chemical features required for biological activity.

Virtual Screening: Computationally screening libraries of virtual compounds against the target.

Lead Optimization: Iteratively modifying the most promising candidates to improve their properties.

Prediction of Spectroscopic Properties and Isomeric Stability

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine, DFT calculations can be used to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as its vibrational frequencies in infrared (IR) spectroscopy. These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized compound.

The relative stability of different isomers can also be assessed computationally. For example, the energy difference between the cis and trans isomers of 3-(Boc-amino)-5-(trifluoromethyl)piperidine can be calculated to determine which isomer is thermodynamically more stable. These calculations typically involve geometry optimization of each isomer followed by a frequency calculation to obtain the Gibbs free energy. Such studies on fluorinated piperidines have highlighted the complex interplay of steric and electronic factors in determining isomeric stability.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H3 (axial)3.853.90
H5 (axial)2.902.95
C352.152.5
C545.345.8
CF3-72.4-72.0

Note: The predicted values are for illustrative purposes and would require specific calculations for cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine.

Topological and Electronic Properties of the Trifluoromethyl Group

The trifluoromethyl group is a unique substituent that imparts profound effects on the properties of organic molecules. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, significantly alters the electronic landscape of the piperidine ring. This inductive effect can enhance the acidity of neighboring C-H bonds and influence the pKa of the piperidine nitrogen.

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature of the chemical bonds within the CF3 group and its attachment to the piperidine ring. These analyses can reveal the extent of charge transfer and the polarization of the C-F bonds.

The steric profile of the trifluoromethyl group is also a critical factor. While it is often considered to be of a similar size to an isopropyl group, its rotational barrier is low, allowing it to adopt conformations that minimize steric clashes. The lipophilicity of the CF3 group is another important property, often enhancing the ability of a molecule to cross cell membranes. The incorporation of trifluoromethyl groups has been shown to improve the metabolic stability of drug candidates by blocking sites of oxidative metabolism.

Table 4: Key Properties of the Trifluoromethyl Group

PropertyValue/Description
Hansch Lipophilicity Parameter (π)+0.88
van der Waals Radius (approx.)2.7 Å
Electronegativity (Pauling Scale) of F3.98
Inductive EffectStrongly electron-withdrawing

Q & A

Q. What is the role of the Boc (tert-butyloxycarbonyl) protecting group in the synthesis of cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine?

The Boc group serves to protect the primary amine during multi-step syntheses, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation). It is selectively introduced using Boc anhydride (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF) and can be removed under acidic conditions (e.g., TFA or HCl). This protection is critical when other reactive groups (e.g., esters or sulfonamides) are present, as demonstrated in protocols achieving >83% yield for analogous compounds .

Q. How does the cis configuration influence the compound’s reactivity and application in medicinal chemistry?

The cis configuration imposes spatial constraints that affect binding affinity to biological targets (e.g., enzymes or receptors). For example, the orientation of the Boc-amino and trifluoromethyl groups can optimize hydrogen bonding or hydrophobic interactions. Computational modeling (e.g., molecular docking) and comparative studies with trans isomers are recommended to validate stereochemical effects on activity .

Q. What are the standard methods for introducing a trifluoromethyl group into piperidine derivatives?

Trifluoromethylation can be achieved via:

  • Radical trifluoromethylation using CF₃I and a radical initiator (e.g., TBHP).
  • Cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) with CF₃-containing aryl halides.
  • Electrophilic substitution on pre-functionalized piperidines using Ruppert-Prakash reagents (TMSCF₃). Solvent choice (e.g., DMF or DCE) and temperature control (40–100°C) are critical to minimize side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine while preserving hydrolysis-sensitive functional groups?

A two-step protocol is recommended:

  • Step 1 : Use mild deprotection conditions (e.g., TFA/DCM at 0°C) to avoid cleaving sensitive groups like esters or sulfonamides.
  • Step 2 : Introduce the Boc group via Boc₂O with a non-nucleophilic base (e.g., DMAP) in anhydrous THF. This approach achieved 83–92% yields for analogous piperidines with orthogonal protection (Boc and Cbz) .

Q. What strategies enable orthogonal protection of amino groups in piperidine derivatives during multi-step synthesis?

Combine Boc with acid-labile (e.g., Cbz) or reductively cleavable (e.g., Fmoc) groups. For example:

  • Boc : Removed with TFA.
  • Cbz : Cleaved via hydrogenolysis (H₂/Pd-C). This orthogonal strategy prevents unintended deprotection, as shown in the synthesis of 5-arylpiperidines with dual-protected amines .

Q. How do catalysts and solvents impact hydrogenation efficiency in trifluoromethyl-substituted piperidine synthesis?

  • Catalysts : Pd/C (10% w/w) under H₂ (1–3 atm) achieves selective reduction of nitro or cyano intermediates. Rhodium complexes (e.g., Wilkinson’s catalyst) may improve stereoselectivity for cis products.
  • Solvents : Polar aprotic solvents (e.g., MeOH or EtOAc) enhance catalyst activity, while non-polar solvents (e.g., hexane) reduce side reactions. Temperature (25–50°C) and reaction time (12–24 hrs) must be calibrated to maximize yield (>90%) and purity .

Data Contradiction Analysis

Q. Why do reported yields for similar piperidine syntheses vary across studies?

Discrepancies arise from:

  • Functional group sensitivity : Harsher conditions (e.g., NaOH/iPrOH at 82°C) degrade esters or sulfonamides, reducing yields to <70%, whereas milder methods preserve these groups .
  • Catalyst batch variability : Pd/C activity depends on particle size and support material, affecting hydrogenation efficiency .
  • Stereochemical control : Poorly optimized chiral auxiliaries or catalysts may lower enantiomeric excess (e.e.) for cis products .

Methodological Recommendations

  • Characterization : Use ¹⁹F NMR to confirm trifluoromethyl group integrity and HPLC-MS to assess stereochemical purity.
  • Troubleshooting : If Boc deprotection fails, increase TFA concentration or reaction time while monitoring by TLC.
  • Scale-up : Replace batch reactors with flow chemistry systems to enhance reproducibility for gram-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(Boc-amino)-5-(trifluormethyl)piperidine
Reactant of Route 2
cis-3-(Boc-amino)-5-(trifluormethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.